methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate
Description
Methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate is a heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a 6,6-dimethyl group and an 8-oxo moiety. The benzoate ester at position 4 of the phenyl ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
methyl 4-(6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-19(2)8-13-15(14(24)9-19)16(23-18(22-13)20-10-21-23)11-4-6-12(7-5-11)17(25)26-3/h4-7,10,16H,8-9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIRWVGVUUHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.
Synthesis
The compound can be synthesized through various methods that typically involve the condensation of appropriate precursors. A notable method includes using microwave irradiation for efficient synthesis and recrystallization from solvents like methanol to obtain pure crystals with notable yields.
Pharmacological Properties
The pharmacological profile of this compound suggests a broad spectrum of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines through mechanisms that disrupt mitochondrial function and induce apoptosis.
- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
Table 1: Biological Activities of this compound
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Neuroprotective Effects : A study demonstrated that derivatives with similar structures exhibited neuroprotective effects by modulating cholinergic activity in models of Alzheimer's disease.
- Anticancer Mechanisms : Research has shown that triazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are outlined below:
Physical and Chemical Properties
- Lipophilicity : The methyl benzoate substituent increases logP (predicted ~3.5) compared to analogs with polar groups like 4-hydroxyphenyl (logP ~2.8) .
- Solubility : Derivatives with ionizable groups (e.g., carboxylic acid in 4-{...}benzoic acid ) exhibit higher aqueous solubility, whereas the methyl ester in the target compound may reduce solubility .
- Thermal Stability: Triazoloquinazolinones generally show high thermal stability, with melting points ranging from 168°C (thiazolo analogs) to >250°C (triazolo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
